An In-depth Technical Guide to 1-Benzyl-3-(2-hydroxyethyl)thiourea: Chemical Properties and Structure
An In-depth Technical Guide to 1-Benzyl-3-(2-hydroxyethyl)thiourea: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-(2-hydroxyethyl)thiourea is a disubstituted thiourea derivative featuring a benzyl group and a hydroxyethyl group attached to the nitrogen atoms of the thiourea core. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and an exploration of its potential biological activities based on the established pharmacology of related thiourea compounds. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to serve as a foundational resource for researchers.
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of applications, most notably in medicinal chemistry. The presence of the thiocarbonyl group and adjacent nitrogen atoms allows for diverse substitution patterns, leading to a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6][7][8] The molecule 1-Benzyl-3-(2-hydroxyethyl)thiourea incorporates a lipophilic benzyl group, which can enhance membrane permeability, and a hydrophilic hydroxyethyl group, which can improve aqueous solubility and provide a site for further chemical modification. This unique combination of functional groups makes it a compound of interest for potential drug development and as a scaffold in chemical biology.
Chemical Structure and Properties
The structural and physicochemical properties of 1-Benzyl-3-(2-hydroxyethyl)thiourea are central to its chemical behavior and potential biological function.
Molecular Structure
The chemical structure of 1-Benzyl-3-(2-hydroxyethyl)thiourea consists of a central thiourea core (S=C(NH)₂) with a benzyl group (-CH₂C₆H₅) attached to one nitrogen atom and a 2-hydroxyethyl group (-CH₂CH₂OH) attached to the other.
Caption: 2D Chemical Structure of 1-Benzyl-3-(2-hydroxyethyl)thiourea.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂OS | - |
| Molecular Weight | 210.30 g/mol | - |
| Appearance | Expected to be a white to off-white solid | General observation for similar thioureas |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water. | Inferred from structural components |
| Melting Point | Not determined experimentally. | - |
| CAS Number | Not assigned. | - |
Synthesis and Characterization
The synthesis of 1-Benzyl-3-(2-hydroxyethyl)thiourea can be reliably achieved through the nucleophilic addition of ethanolamine to benzyl isothiocyanate. This is a common and high-yielding method for the preparation of N,N'-disubstituted thioureas.[9]
Synthesis Workflow
The general workflow for the synthesis is outlined below.
Caption: Generalized workflow for the synthesis of 1-Benzyl-3-(2-hydroxyethyl)thiourea.
Experimental Protocol
Materials:
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Benzyl isothiocyanate (1.0 eq)
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Ethanolamine (1.05 eq)
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Absolute Ethanol (or Tetrahydrofuran)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating is required)
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Rotary evaporator
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Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve benzyl isothiocyanate (1.0 eq) in a minimal amount of absolute ethanol.
-
To this stirred solution, add ethanolamine (1.05 eq) dropwise at room temperature. The reaction is often exothermic.
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Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating under reflux may be required to drive the reaction to completion.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
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The resulting crude product, often a solid or viscous oil, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1-Benzyl-3-(2-hydroxyethyl)thiourea.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected characteristic signals are outlined below based on the analysis of similar structures.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons adjacent to the phenyl ring and the nitrogen, the two methylene groups of the hydroxyethyl chain, and the N-H and O-H protons, which may appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum should display a characteristic signal for the thiocarbonyl carbon (C=S) in the downfield region. Resonances for the aromatic carbons of the benzyl group and the aliphatic carbons of the benzyl and hydroxyethyl moieties would also be present.
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IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and a broad O-H stretching band from the hydroxyl group.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (210.30 g/mol ).
Potential Biological Activities and Applications
The biological profile of 1-Benzyl-3-(2-hydroxyethyl)thiourea has not been explicitly reported. However, based on the extensive research on related thiourea derivatives, several potential applications in drug development can be postulated.
Antimicrobial Activity
Thiourea derivatives are well-known for their broad-spectrum antimicrobial properties.[1][2][3][4][5] The thiourea scaffold can interact with microbial enzymes and proteins, disrupting essential cellular processes. The presence of the benzyl group in 1-Benzyl-3-(2-hydroxyethyl)thiourea may enhance its lipophilicity, facilitating its passage through microbial cell membranes. The hydroxyethyl group could modulate its solubility and interaction with microbial targets. Therefore, this compound is a candidate for evaluation against a panel of pathogenic bacteria and fungi.
Anticancer Activity
Numerous thiourea derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and antiangiogenic effects.[6][7][10][11][12] The benzyl group is a common feature in many biologically active molecules and can contribute to interactions with hydrophobic pockets in target proteins. The hydroxyethyl moiety offers a potential site for hydrogen bonding, which could be crucial for binding to enzyme active sites or receptors involved in cancer signaling pathways.
Caption: Logical relationship of 1-Benzyl-3-(2-hydroxyethyl)thiourea's structure to potential biological activities.
Conclusion
1-Benzyl-3-(2-hydroxyethyl)thiourea is a synthetically accessible molecule with a structural framework that suggests potential for interesting biological activities. While detailed experimental characterization is lacking in the current literature, this guide provides a solid foundation for researchers interested in exploring this compound further. The straightforward synthesis and the promising, albeit inferred, biological profile make it a worthy candidate for synthesis, characterization, and screening in various drug discovery programs, particularly in the areas of antimicrobial and anticancer research.
References
Sources
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- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
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- 11. Synthesis and antitumor activities of novel thiourea α-aminophosphonates from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
